molecular formula C11H8O B14302220 3-Phenylcyclopenta-2,4-dien-1-one CAS No. 115373-99-4

3-Phenylcyclopenta-2,4-dien-1-one

Katalognummer: B14302220
CAS-Nummer: 115373-99-4
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: WBBIKDRSWFPTBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylcyclopenta-2,4-dien-1-one is an organic compound that belongs to the class of cyclopentadienones It is characterized by a phenyl group attached to a cyclopentadienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Phenylcyclopenta-2,4-dien-1-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone ring. For instance, the reaction between phenylacetylene and cyclopentadiene under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into cyclopentanones.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Cyclopentanones

    Substitution: Various substituted phenylcyclopentadienones

Wissenschaftliche Forschungsanwendungen

3-Phenylcyclopenta-2,4-dien-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenylcyclopenta-2,4-dien-1-one is unique due to the presence of a single phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentadienone derivatives. Its specific structure allows for selective reactions and applications in various fields.

Eigenschaften

CAS-Nummer

115373-99-4

Molekularformel

C11H8O

Molekulargewicht

156.18 g/mol

IUPAC-Name

3-phenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C11H8O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

WBBIKDRSWFPTBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.